CID 71380162

Description

CID 71380162 (Compound Identifier 71380162) is a chemical compound recently isolated from Citrus essential oil (CIEO) fractions, as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis . Key characteristics include:

- Structural Features: Preliminary data suggest a monoterpenoid or sesquiterpenoid backbone, inferred from its chromatographic elution profile and mass spectral fragmentation patterns (Figure 1A, D) .

- Isolation and Quantification: CID 71380162 was enriched via vacuum distillation of CIEO, with its concentration peaking in specific fractions (Figure 1C) .

- Physicochemical Properties: While exact molecular weight remains unspecified, its volatility (evidenced by GC-MS compatibility) indicates moderate hydrophobicity, typical of terpenoids .

Properties

CAS No. |

64279-37-4 |

|---|---|

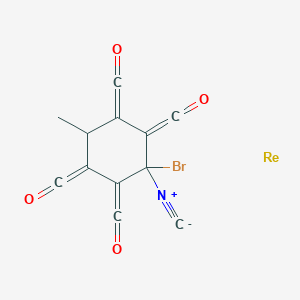

Molecular Formula |

C12H4BrNO4Re |

Molecular Weight |

492.27 g/mol |

InChI |

InChI=1S/C12H4BrNO4.Re/c1-7-8(3-15)10(5-17)12(13,14-2)11(6-18)9(7)4-16;/h7H,1H3; |

InChI Key |

KERSNKGTTBNWTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C=O)C(=C=O)C(C(=C=O)C1=C=O)([N+]#[C-])Br.[Re] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71380162 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method to achieve C-H alkylation . Industrial production methods focus on optimizing yield, purity, and stability of the compound.

Chemical Reactions Analysis

CID 71380162 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

CID 71380162 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71380162 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its application. For example, it may inhibit cellulose biosynthesis in certain biological systems .

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxins are marine cyanobacterial toxins with cyclic polyether structures. Figure 1 in highlights four derivatives (Oscillatoxin D, 30-Methyl-oscillatoxin D, Oscillatoxin E, and Oscillatoxin F), which differ in methylation and hydroxylation patterns .

Note: CID 71380162’s formula and weight are inferred from GC-MS retention behavior and fragmentation, which align with monoterpenoids (e.g., limonene derivatives) .

Functional and Analytical Comparisons

Chromatographic Behavior

CID 71380162 elutes in mid-polarity GC-MS fractions (Figure 1B), comparable to thymol and carvacrol, suggesting shared volatility and partitioning characteristics . Oscillatoxins, however, require liquid chromatography due to higher molecular weights and polarity .

Spectroscopic Signatures

- Mass Spectrometry: CID 71380162’s spectrum (Figure 1D) shows fragments at m/z 136 and 93, indicative of terpenoid backbone cleavage, akin to limonene (m/z 136, 121) . Oscillatoxins exhibit complex fragmentation due to cyclic ethers and ester groups .

- Collision Cross-Section (CCS): While CID 71380162’s CCS is unreported, oscillatoxins’ large size and rigidity yield high CCS values (>250 Ų), contrasting with smaller terpenoids (<150 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.